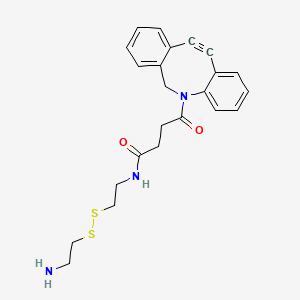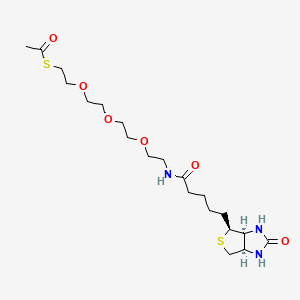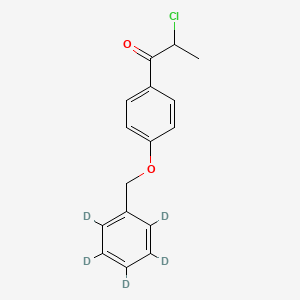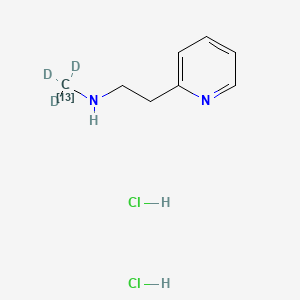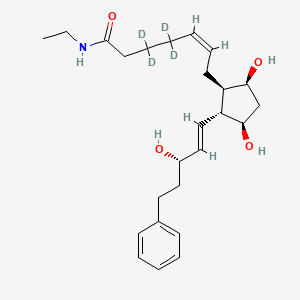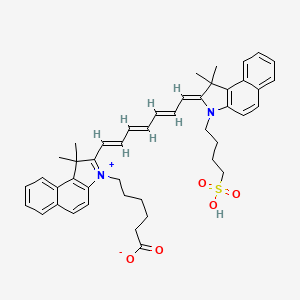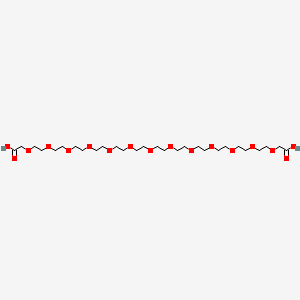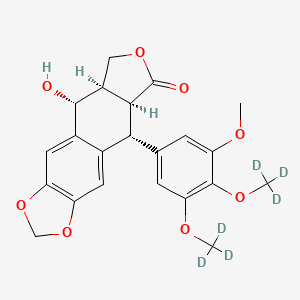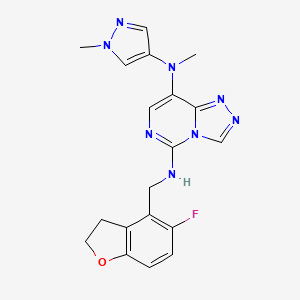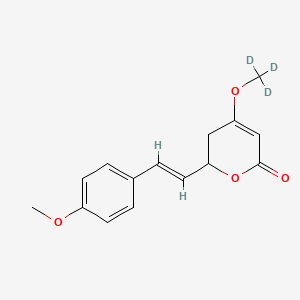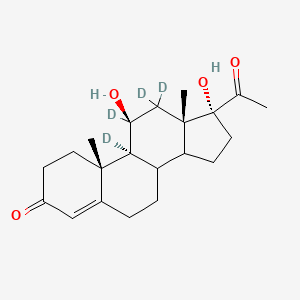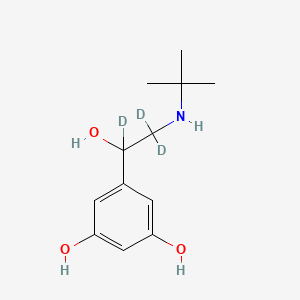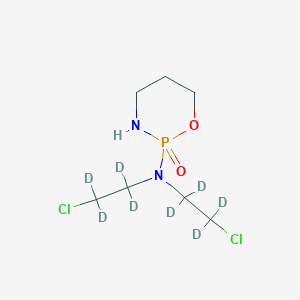
Cyclophosphamide-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclophosphamide-d8 is a deuterated form of cyclophosphamide, an alkylating agent widely used in the treatment of various cancers, including leukemias, lymphomas, and breast cancer . The deuterium labeling in this compound makes it particularly useful in research settings, as it allows for the tracking and study of the compound’s metabolic pathways and mechanisms of action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclophosphamide-d8 is synthesized through the deuteration of cyclophosphamide. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound involves the large-scale deuteration of cyclophosphamide. The process typically includes dissolving cyclophosphamide in a deuterated solvent, followed by catalytic exchange reactions under controlled conditions. The product is then purified and crystallized to obtain this compound in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclophosphamide-d8 undergoes several types of chemical reactions, including:
Oxidation: Conversion to active metabolites such as 4-hydroxycyclophosphamide.
Reduction: Formation of reduced metabolites.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as cytochrome P450 enzymes for oxidation reactions.
Reducing agents: For reduction reactions.
Solvents: Deuterated solvents for maintaining the deuterium labeling.
Major Products Formed
The major products formed from these reactions include:
4-Hydroxycyclophosphamide: An active metabolite.
Aldophosphamide: Another active metabolite.
Phosphoramide mustard: A cytotoxic metabolite responsible for the compound’s antitumor activity.
Applications De Recherche Scientifique
Cyclophosphamide-d8 has a wide range of scientific research applications, including:
Chemistry: Used in studies involving isotope effects and reaction mechanisms.
Biology: Employed in metabolic studies to track the compound’s pathways and interactions.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.
Industry: Applied in the development of new therapeutic agents and in quality control processes.
Mécanisme D'action
Cyclophosphamide-d8 exerts its effects through the formation of active metabolites, primarily 4-hydroxycyclophosphamide and phosphoramide mustard. These metabolites alkylate DNA, leading to the formation of cross-links and subsequent inhibition of DNA replication and cell division. The compound’s mechanism of action involves the activation of apoptotic pathways, particularly the p53-controlled apoptosis pathway .
Comparaison Avec Des Composés Similaires
Cyclophosphamide-d8 is compared with other similar compounds, such as:
Cyclophosphamide: The non-deuterated form, which has similar therapeutic effects but lacks the deuterium labeling.
Ifosfamide: Another alkylating agent with a similar mechanism of action but different pharmacokinetic properties.
Trofosfamide: A related compound with distinct metabolic pathways and clinical applications.
This compound’s uniqueness lies in its deuterium labeling, which allows for more precise tracking and study of its metabolic and pharmacokinetic properties, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C7H15Cl2N2O2P |
|---|---|
Poids moléculaire |
269.13 g/mol |
Nom IUPAC |
N,N-bis(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)/i2D2,3D2,5D2,6D2 |
Clé InChI |
CMSMOCZEIVJLDB-LYQYTLMISA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])Cl)N(C([2H])([2H])C([2H])([2H])Cl)P1(=O)NCCCO1 |
SMILES canonique |
C1CNP(=O)(OC1)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



